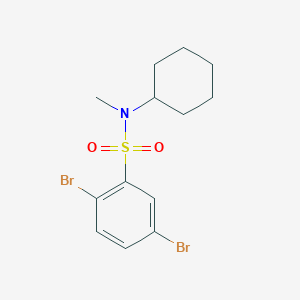![molecular formula C18H17N3S B241580 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole, also known as EBHPT, is a thiazole compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to exhibit promising biological effects, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole is not fully understood, but studies have suggested that it may exert its anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole has also been shown to exhibit other biochemical and physiological effects. For example, studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole has also been shown to exhibit potent antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole in lab experiments is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its widespread use in certain research settings.
将来の方向性
There are several future directions for research on 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which would make it more accessible to researchers. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole and to identify potential targets for its therapeutic use. Finally, more research is needed to explore the potential use of 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole in the treatment of other diseases beyond cancer, such as inflammatory and oxidative stress-related diseases.
合成法
The synthesis of 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole involves the reaction of 4-phenyl-2-aminothiazole with 4-ethylbenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using various methods such as recrystallization or column chromatography. The purity and yield of the final product can be determined using techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
製品名 |
2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole |
|---|---|
分子式 |
C18H17N3S |
分子量 |
307.4 g/mol |
IUPAC名 |
N-[(E)-(4-ethylphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3S/c1-2-14-8-10-15(11-9-14)12-19-21-18-20-17(13-22-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,20,21)/b19-12+ |
InChIキー |
KTBVDZSOWZSKLO-XDHOZWIPSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3 |
SMILES |
CCC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 |
正規SMILES |
CCC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)

![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)
![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241525.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)


![9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B241533.png)
![Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B241536.png)
![2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B241540.png)